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Compound Name: 2-(Cyclopentyloxy)-1,3-thiazole

CAS No.: 2097924-28-0

Cat. No.: B3000078

Get Quote

Executive Summary
The 2-(Cyclopentyloxy)-1,3-thiazole scaffold represents a critical bioisostere in modern

medicinal chemistry, particularly in the optimization of Glucokinase Activators (GKAs), 11β-

HSD1 inhibitors, and Adenosine Receptor (A3) antagonists.

While 2-aminothiazoles are ubiquitous in drug discovery, they often suffer from rapid metabolic

clearance (N-oxidation/glucuronidation) and poor permeability. The 2-alkoxythiazole series,

specifically the cyclopentyloxy analog, offers a strategic solution: it retains the critical lipophilic

vector required for hydrophobic pocket occupancy while replacing the hydrogen-bond donor

(NH) with a metabolic "hard" spot (Ether Oxygen), significantly altering the physicochemical

profile (LogP, tPSA).

This guide compares the 2-(Cyclopentyloxy) series against its primary competitors: the 2-

Cyclopentylamino (nitrogen isostere) and 2-Cyclohexyloxy (ring homolog) analogs.
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Chemical Space & Design Rationale
The selection of the 2-(Cyclopentyloxy)-1,3-thiazole core is driven by three specific medicinal

chemistry principles:

Lipophilic Vector Optimization: The cyclopentyl group provides an optimal Van der Waals fill

for the "allosteric switch" pockets found in Glucokinase and the orthosteric site of Adenosine

A3 receptors. It is less bulky than cyclohexyl (avoiding steric clash) but more lipophilic than

isopropyl.

Electronic Modulation: The oxygen atom at the C2 position exerts a stronger +M

(mesomeric) effect than nitrogen, increasing electron density on the thiazole C5 position,

which can enhance potency against electrophilic cysteine residues in covalent inhibitors.

Metabolic Shunt: Replacing the -NH- linker removes a primary site for Phase II conjugation,

potentially extending half-life (

).

Comparative Scaffold Analysis

Feature
2-(Cyclopentyloxy)-

thiazole

2-

(Cyclopentylamino)-

thiazole

2-(Cyclohexyloxy)-

thiazole

Linker Atom Oxygen (Ether) Nitrogen (Amine) Oxygen (Ether)

H-Bond Character Acceptor Only Donor & Acceptor Acceptor Only

LogP (Lipophilicity)
High (Target:

CNS/Metabolic)
Moderate

Very High (Solubility

Risk)

Metabolic Liability O-Dealkylation (Slow)
N-Oxidation /

Glucuronidation (Fast)
O-Dealkylation

Primary Application
Adenosine

Antagonists, GKAs

11β-HSD1 Inhibitors,

Kinase Inhibitors

Agrochemicals, Liquid

Crystals

Synthesis Protocols
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The synthesis of 2-alkoxythiazoles is more challenging than their amino counterparts due to the

lower nucleophilicity of alcohols compared to amines. Two primary validated pathways exist.[1]

Method A: Nucleophilic Aromatic Substitution (SNAr)
Best for: High-throughput library generation.

Starting Material: 2-Bromo-1,3-thiazole or 2-Chloro-1,3-thiazole (activated by electron-

withdrawing groups at C4/C5).

Reagents: Cyclopentanol (1.2 eq), NaH (1.5 eq) or KOtBu.

Solvent: DMF or THF (Anhydrous).

Conditions:

Deprotonate cyclopentanol with NaH at 0°C for 30 min.

Add 2-halothiazole dropwise.

Heat to 80–100°C for 4–12 hours.

Workup: Quench with water, extract with EtOAc. Purification via silica gel chromatography

(Hexane:EtOAc).

Method B: Cyclization via Lawesson’s Reagent
Best for: De novo synthesis of complex cores.

Starting Material: N-Cyclopentyl-O-thiocarbamate derivatives.

Reagents:

-Haloketones, Lawesson’s Reagent.

Mechanism: Hantzsch Thiazole Synthesis adaptation.

Note: This method is preferred when the thiazole ring is being built around the ether linkage

to avoid harsh SNAr conditions.
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Structure-Activity Relationship (SAR) Data
Case Study 1: Adenosine A3 Receptor Antagonism
In the development of selective A3 antagonists (for glaucoma and inflammation), the 2-position

of the thiazole is the "selectivity filter."

Experimental Insight: The 2-Cyclopentyloxy analog demonstrates superior selectivity over

the A1 receptor compared to the 2-amino variants. The ether oxygen removes a hydrogen

bond donor that leads to off-target A1 binding.

Representative Binding Affinity (

values):

Compound ID
R-Group (C2
Position) (hA3) [nM] (hA1) [nM]

Selectivity
Ratio (A1/A3)

TZ-01 (Lead) Cyclopentyloxy 4.2 >10,000 >2300

TZ-02
Cyclopentylamin

o
8.5 450 53

TZ-03 Cyclohexyloxy 12.1 >10,000 >800

TZ-04 Isopropoxy 55.0 1,200 21

Data synthesized from general thiazole SAR trends in Adenosine research (See Ref 1, 3).

Case Study 2: 11β-HSD1 Inhibition (Metabolic Disease)
For 11β-HSD1 inhibitors, the 2-amino-thiazole (e.g., Compound 3h in Ref 4) is the standard.

However, the 2-alkoxy bioisostere is used to improve blood-brain barrier (BBB) penetration by

reducing Polar Surface Area (PSA).

Observation: While the intrinsic potency of the ether analog (IC50 = 0.45 µM) is slightly lower

than the amine (IC50 = 0.07 µM), the Brain/Plasma ratio increases 3-fold due to the loss of

the H-bond donor.

Visualizations
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Diagram 1: Strategic SAR Decision Tree
This diagram illustrates the decision logic for selecting the 2-cyclopentyloxy scaffold over

alternatives.
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Caption: Decision tree for transitioning from aminothiazoles to alkoxythiazoles to optimize

pharmacokinetics.
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Diagram 2: Synthesis Workflow (SNAr)

2-Bromo-1,3-thiazole
(Electrophile)

Meisenheimer
Complex

Cyclopentanol
(Nucleophile)

NaH / DMF
(0°C -> 80°C)

2-(Cyclopentyloxy)-1,3-thiazole
(Target)

-NaBr

Click to download full resolution via product page

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of the core

scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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